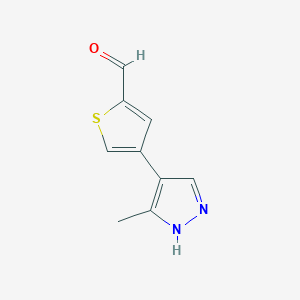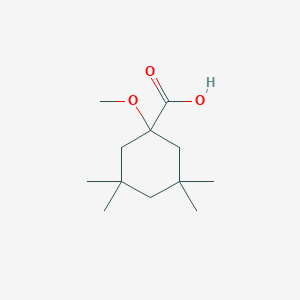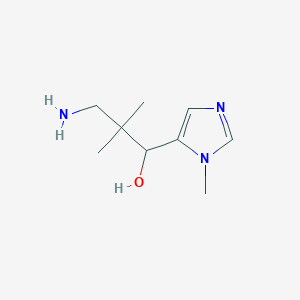
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using efficient catalytic processes. These methods are designed to maximize yield and minimize waste, making them suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Another imidazole derivative with different substituents.
2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with a similar imidazole core but different functional groups.
Uniqueness
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethyl-1-(3-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,5-10)8(13)7-4-11-6-12(7)3/h4,6,8,13H,5,10H2,1-3H3 |
Clave InChI |
LXAOSQPVFFOFQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C1=CN=CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


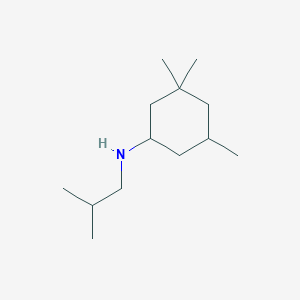
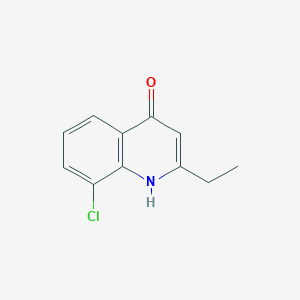
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
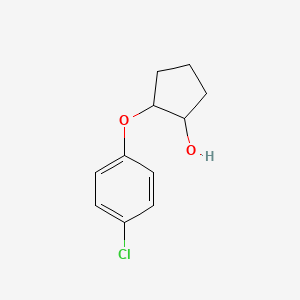
amino}butanoic acid](/img/structure/B13173878.png)
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
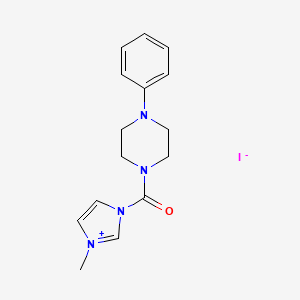
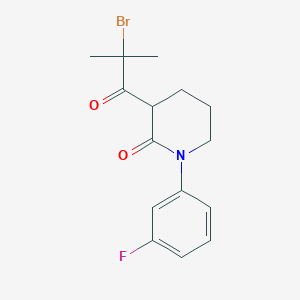
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
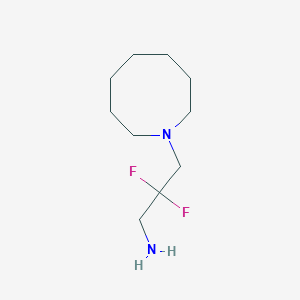
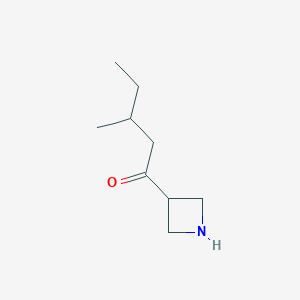
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
